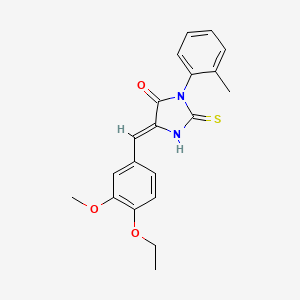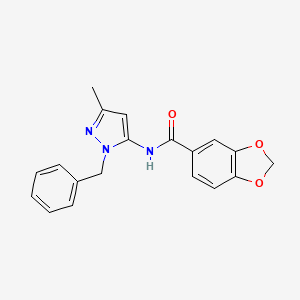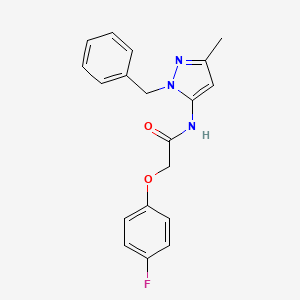![molecular formula C17H15N3O B4323531 N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE](/img/structure/B4323531.png)
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE
Descripción general
Descripción
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a pyrrole ring attached to a benzyl group, which is further connected to an isonicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of 4-(1H-pyrrol-1-yl)benzoic acid: This can be achieved by reacting 4-bromobenzoic acid with pyrrole in the presence of a base such as potassium tert-butoxide and a copper catalyst like copper(II) ferrite in N,N-dimethylformamide (DMF) at elevated temperatures.
Conversion to Benzyl Bromide: The 4-(1H-pyrrol-1-yl)benzoic acid is then converted to its corresponding benzyl bromide derivative.
Coupling with Isonicotinamide: The benzyl bromide derivative is reacted with isonicotinamide in the presence of a base to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase or tyrosine kinases, leading to the disruption of cellular processes essential for cancer cell survival .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-pyrrol-1-yl)benzoic acid: A precursor in the synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-4-CARBOXAMIDE.
N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide: Another compound with a pyrrole ring and similar structural features.
Uniqueness
This compound is unique due to its specific combination of a pyrrole ring, benzyl group, and isonicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[(4-pyrrol-1-ylphenyl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(15-7-9-18-10-8-15)19-13-14-3-5-16(6-4-14)20-11-1-2-12-20/h1-12H,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKMSAKTHQYAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-methoxyphenyl)-5-oxo-4-[4-(1H-1,2,4-triazol-1-ylmethyl)-2-thienyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4323450.png)
![2-AMINO-1-(3-CHLOROPHENYL)-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4323454.png)
![2-AMINO-5-OXO-4-{4-[(1H-1,2,4-TRIAZOL-1-YL)METHYL]THIOPHEN-2-YL}-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B4323462.png)
![2-AMINO-4-[5-METHYL-4-(MORPHOLINOMETHYL)-2-THIENYL]-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4323466.png)
![2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B4323479.png)

![5-(4-chloro-3-fluorophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4323494.png)
![methyl 7-(4-bromophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4323499.png)
![2-(4-CHLORO-3,5-DIMETHYLPHENOXY)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE](/img/structure/B4323519.png)
![N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRIDINE-2-CARBOXAMIDE](/img/structure/B4323522.png)
![3,4-DIETHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B4323525.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4323551.png)
